molecular formula C31H68Br2N2 B3252758 N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide CAS No. 21948-96-9

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide

Cat. No.: B3252758
CAS No.: 21948-96-9
M. Wt: 628.7 g/mol
InChI Key: NIKXONOSPUGUBT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is a chemical compound with the CAS number 21948-96-9 . It has a molecular weight of 628.69 . It is similar to “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride”, which has a CAS number of 174093-76-6 .


Synthesis Analysis

The synthesis of a similar compound, “N1- (4-boronobenzyl)-N3- (4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium”, has been reported . It involves the reaction of 4.6 mmol/L 4- (bromomethyl) phenylboronic acid (1 g) and 1.5 mmol/L TMPA (0.2 g) in 40 mL DMF. The solution is stirred at 60 °C for 24 hours, after which the mixture is poured into 100 mL of tetrahydrofuran for filtration, and washed three times with tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of “this compound” is C31H68Br2N2 . The InChI code for the chloride version of this compound is 1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32 (3,4)30-27-31-33 (5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 .

Mechanism of Action

While the specific mechanism of action for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is not available, similar compounds have been shown to be ROS responsive . They can be used to create microneedles that can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .

Future Directions

The future directions for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” and similar compounds could involve their use in medical applications. For example, they could be used to create microneedles for wound healing applications . These microneedles can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .

Properties

IUPAC Name

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H68N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKXONOSPUGUBT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H68Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
Reactant of Route 2
Reactant of Route 2
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
Reactant of Route 3
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.